molecular formula C8H7N3O2 B1593711 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2499-96-9

6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1593711
CAS No.: 2499-96-9
M. Wt: 177.16 g/mol
InChI Key: IBBXYTONEVNZLD-UHFFFAOYSA-N
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Description

6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a methyl group at the 6th position and keto groups at the 2nd and 4th positions contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at the 5th position of the pyrimidine ring. This reaction is carried out at high temperatures, around 250°C, in a mixture of diphenyl oxide and biphenyl . The reaction conditions are crucial to ensure the formation of the desired fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can modify the keto groups, potentially leading to the formation of alcohol derivatives.

    Substitution: The methyl group at the 6th position can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, at the 6th position.

Scientific Research Applications

6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways, contributing to its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties Its ability to inhibit dihydrofolate reductase and induce apoptosis in cancer cells sets it apart from other similar compounds

Properties

IUPAC Name

6-methyl-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)7(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXYTONEVNZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297813
Record name 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2499-96-9
Record name 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2499-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 118330
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Record name 2499-96-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118330
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 5-aminouracil (40 mmol), 80 ml of 20% HCl and 4 ml of crotonaldehyde (50 mmol) were heated together under reflux for 1 hour. The solution was evaporated to dryness under rotarary evaporation. Water was added to the residue so as to make the mixture just stirrable and then it was triturated with ammonium hydroxide with strong stirring until the pH increased to 10-11. Stirring was continued for another 10 minutes. The precipitate was filtered and was washed with minimal methanol and then chloroform and dried to give 17.58 g (63%) of 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Synthesis routes and methods II

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 5-aminopyrimidine-2,4(1H,3H)-dione 1 (217 g, 1.71 mol, 1.00 equiv) in HCl (20%, 1302 mL), then added (E)-but-2-enal (143.5 g, 2.05 mol, 1.20 equiv). The resulting solution was heated to reflux for 3 h (hours) in an oil bath. The reaction mixture was cooled and filtered. The filtrate was concentrated under vacuum. The residual solution was diluted with 250 mL of water and adjusted to pH 10 with ammonia (25%). The isolated solid was collected by filtration, then washed with 2×100 mL of water, 2×250 ml of ethanol and 3×500 mL of ether and finally dried in an oven. This resulted in 63 g (21%) of 6-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 2. 1H-NMR (400 MHz, CD3OD, ppm): 7.56 (2H, s), 2.60 (3H, s)
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
143.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1302 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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